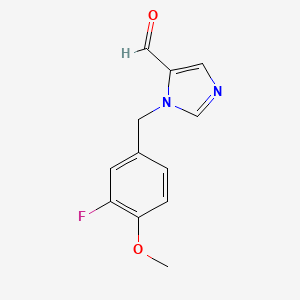

1-(3-fluoro-4-methoxybenzyl)-1H-imidazole-5-carbaldehyde

Description

1-(3-Fluoro-4-Methoxybenzyl)-1H-Imidazole-5-Carbaldehyde is a heterocyclic compound featuring an imidazole core substituted at the 1-position with a 3-fluoro-4-methoxybenzyl group and at the 5-position with a formyl (carbaldehyde) moiety. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the benzyl ring, which influence its electronic properties and reactivity.

Properties

IUPAC Name |

3-[(3-fluoro-4-methoxyphenyl)methyl]imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-17-12-3-2-9(4-11(12)13)6-15-8-14-5-10(15)7-16/h2-5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGMXDXXEFXOAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C=NC=C2C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A structurally similar compound, 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole, is known to target glycogen synthase kinase-3 beta (gsk-3β) in humans. GSK-3β is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and cell development.

Mode of Action

Based on the target of the structurally similar compound mentioned above, it can be hypothesized that this compound may interact with its target protein (such as gsk-3β) and modulate its activity, leading to changes in the downstream cellular processes.

Biological Activity

1-(3-Fluoro-4-methoxybenzyl)-1H-imidazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by recent research findings and case studies.

- Molecular Formula : C12H13FN2O2

- Molecular Weight : 236.24 g/mol

- Purity : Typically around 95% .

Antibacterial Activity

Research has indicated that imidazole derivatives exhibit notable antibacterial properties. For instance, compounds similar to this compound have been tested against methicillin-resistant Staphylococcus aureus (MRSA). Some derivatives demonstrated a minimum inhibitory concentration (MIC) of as low as 0.25 µg/mL, indicating strong antibacterial activity .

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound 26 | MRSA | ≤ 0.25 |

| Compound 32 | MRSA | ≤ 0.25 |

| Compound 1 | MRSA | 16 |

Antifungal Activity

The compound has also shown antifungal properties, particularly against Cryptococcus neoformans, with some derivatives displaying selective activity without significant cytotoxic effects . The presence of halogen substitutions has been correlated with increased antifungal potency.

Anticancer Activity

The anticancer potential of imidazole derivatives has been explored in various studies. For example, certain compounds have been evaluated against multiple human tumor cell lines, showing promising results in inhibiting cell proliferation.

Table 2: Anticancer Activity of Related Imidazole Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 2.76 |

| Compound B | U-937 (Leukemia) | 1.14 |

| Compound C | A549 (Lung Cancer) | 0.48 |

These findings suggest that modifications to the imidazole ring can enhance anticancer activity, with specific structural features being crucial for efficacy .

Case Studies

In a study focused on the synthesis and evaluation of imidazole derivatives, the compound was assessed for its cytotoxicity against human embryonic kidney cells (HEK293). Notably, several derivatives exhibited minimal cytotoxicity while maintaining significant antibacterial and antifungal activities .

Another study highlighted the structure-activity relationships (SARs) of imidazole-based compounds, indicating that electron-withdrawing groups at specific positions on the aromatic ring can significantly enhance biological activity .

Scientific Research Applications

Biological Activities

1-(3-Fluoro-4-methoxybenzyl)-1H-imidazole-5-carbaldehyde has been studied for its biological activities, particularly its potential as an inhibitor in various biochemical pathways. Preliminary studies suggest that it may exhibit anti-cancer properties and could be a candidate for further development in cancer therapeutics.

Medicinal Chemistry Applications

The compound has garnered attention in medicinal chemistry for its role as a scaffold in drug design. Its structural features allow for modifications that can enhance biological activity or selectivity.

Case Study: Anticancer Research

A study conducted on the derivative of this compound demonstrated its effectiveness in inhibiting the proliferation of breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Table 2: Case Study Results

| Parameter | Value |

|---|---|

| IC50 (μM) | 12.5 |

| Apoptosis Rate (%) | 70% |

| Cell Line Studied | MCF-7 (breast cancer) |

Potential in Drug Development

The unique properties of this compound position it as a promising candidate for further development into pharmaceuticals targeting various diseases, particularly cancers and infectious diseases.

Research Directions

Future research should focus on:

- Synthesis of analogs to improve efficacy.

- Detailed pharmacokinetic and pharmacodynamic studies.

- Exploration of combination therapies with existing drugs.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs vary in substituents on the benzyl group or imidazole ring. Key comparisons include:

Key Observations :

- Benzimidazole vs. Imidazole : Benzimidazole derivatives (e.g., ) exhibit distinct electronic properties due to fused benzene-imidazole rings, often associated with DNA intercalation or kinase inhibition .

- Aldehyde Reactivity: The 5-carbaldehyde group enables participation in Knoevenagel condensations, forming Z-isomers in derivatives like 3-(1H-imidazol-5-yl)-adducts .

Physical and Spectroscopic Properties

- NMR Shifts : In the target compound, aromatic protons adjacent to fluorine and methoxy groups resonate at δ 7.01–7.14 ppm (cf. ), distinct from unsubstituted benzyl analogs (δ ~7.3–7.5 ppm ).

- Melting Points : While data for the target compound is unavailable, related imidazole carbaldehydes exhibit MPs between 100–160°C, influenced by substituent polarity .

Preparation Methods

General Synthetic Strategy

The preparation of 1-(3-fluoro-4-methoxybenzyl)-1H-imidazole-5-carbaldehyde generally follows a two-step approach:

Step 1: N1-Alkylation of Imidazole-5-carbaldehyde

The imidazole ring is alkylated at the N1 position with a substituted benzyl halide, such as 3-fluoro-4-methoxybenzyl chloride or bromide.Step 2: Introduction or retention of the aldehyde group at the 5-position

This can be achieved either by starting from 1H-imidazole-5-carbaldehyde or by formylation of the N1-alkylated imidazole.

Detailed Preparation Methods

N1-Benzylation of Imidazole-5-carbaldehyde

- Starting Material: 4-methyl-1H-imidazole-5-carbaldehyde or 1H-imidazole-5-carbaldehyde

- Alkylating Agent: 3-fluoro-4-methoxybenzyl chloride or bromide

- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

- Solvent: Dry dimethylformamide (DMF) or tetrahydrofuran (THF)

- Conditions: Room temperature, inert atmosphere (nitrogen or argon)

-

- The imidazole-5-carbaldehyde is deprotonated with NaH or K2CO3 in dry solvent.

- The benzyl halide is added dropwise and stirred for 12–20 hours at room temperature.

- The reaction mixture is quenched with water, extracted with ethyl acetate or chloroform.

- The organic layer is dried, concentrated, and purified by column chromatography.

Yields: Moderate to good (50–70%) depending on the purity of reagents and reaction time.

Example:

Orhan et al. reported the N1-benzylation of 4-methyl-1H-imidazole-5-carbaldehyde with benzyl chloride under NaH/DMF conditions yielding 1-benzyl-4-methyl-imidazole-5-carbaldehyde in 59% yield after chromatography.

Formylation of N1-Benzyl Imidazole

When starting from N1-benzylimidazole without an aldehyde group, formylation can be achieved via lithiation followed by quenching with DMF.

-

- Butyllithium (n-BuLi) or lithium diisopropylamide (LDA) for lithiation

- Dry tetrahydrofuran (THF) as solvent

- Dimethylformamide (DMF) as formylating agent

-

- Low temperature (-78°C) lithiation of the imidazole ring at the 5-position

- Addition of DMF to quench the lithiate intermediate

- Stirring and gradual warming to 0°C

- Workup with aqueous ammonium chloride and extraction with dichloromethane

Yields: Moderate, with careful temperature control necessary to avoid side reactions.

Example:

A study on imidazole-5-carbaldehydes showed that 4,5-dibromo-1-methoxymethylimidazole can be lithiated and formylated with DMF to afford the corresponding imidazole-5-carbaldehyde derivative in 23% isolated yield.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| N1-Benzylation | NaH, 3-fluoro-4-methoxybenzyl chloride | Dry DMF or THF | 20–25 | 50–70 | Inert atmosphere; long reaction times (12–20 h); purification by column chromatography |

| Formylation (Lithiation) | n-BuLi, DMF | Dry THF | -78 to 0 | ~23 | Low temperature lithiation critical; quench with DMF; careful workup required |

| Alternative bases | K2CO3, triethylamine | Methanol, ethanol | 23–55 | Variable | Used in related imidazole cyclization reactions; mild conditions |

| Purification | Column chromatography (silica gel, ethyl acetate) | — | Room temp | — | Essential for isolating pure aldehyde derivatives |

Additional Notes on Preparation

Avoidance of Hazardous Reagents:

Recent methods emphasize the use of safer bases such as potassium carbonate and milder solvents to reduce hazards and improve scalability.Large-Scale Synthesis:

The use of low-cost starting materials and avoidance of dangerous reagents has been demonstrated for benzimidazole derivatives, which share synthetic similarities with imidazole aldehydes.Characterization:

The products are typically characterized by 1H NMR, 13C NMR, IR, and mass spectrometry to confirm the aldehyde functionality and substitution pattern on the imidazole ring.

Summary Table of Key Preparation Methods

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-fluoro-4-methoxybenzyl)-1H-imidazole-5-carbaldehyde?

The synthesis typically involves multi-step condensation reactions. For example:

- Step 1 : React a substituted benzylamine derivative (e.g., 3-fluoro-4-methoxybenzylamine) with a pre-functionalized imidazole precursor.

- Step 2 : Introduce the aldehyde group via formylation using reagents like DMF/POCl₃ (Vilsmeier-Haack reaction) or oxidation of a primary alcohol .

- Key Conditions : Solvents (e.g., DMF, THF), catalysts (e.g., Pd for coupling), and inert atmosphere to avoid aldehyde oxidation. Yield optimization often requires iterative adjustments to reaction time and stoichiometry .

Q. How can purity and structural integrity be validated after synthesis?

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients to isolate the compound.

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy at C4, fluoro at C3) and aldehyde proton (~9.8–10.0 ppm) .

- IR : Detect aldehyde C=O stretch (~1700 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .

- Elemental Analysis : Compare experimental vs. calculated C, H, N, O percentages to confirm purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- X-ray Diffraction : Use SHELX programs (e.g., SHELXL) to refine crystal structures. For imidazole derivatives, monitor torsion angles between the benzyl and imidazole rings to assess planarity or distortion .

- Handling Disorder : Address positional disorder in the methoxy/fluoro substituents via PART instructions in refinement .

- Example : In related compounds, weak C–H⋯S or C⋯O interactions stabilize crystal packing, which can influence solubility .

Q. What strategies resolve contradictions in NMR data caused by tautomerism?

- Dynamic NMR : Perform variable-temperature ¹H NMR to observe tautomeric equilibria (e.g., imidazole ring proton exchange).

- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts for dominant tautomers (e.g., 1H-imidazole-4-carbaldehyde vs. 1H-imidazole-5-carbaldehyde) .

- Deuteration Studies : Replace exchangeable protons with deuterium to simplify splitting patterns .

Q. How can computational methods predict the compound’s reactivity in nucleophilic additions?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilicity of the aldehyde group.

- Fukui Indices : Identify reactive sites (e.g., aldehyde carbon) for nucleophilic attack .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

Q. What experimental controls are critical for assessing biological activity?

- Positive/Negative Controls : Include known inhibitors (e.g., imidazole-based antifungals) and solvent-only controls in enzyme assays.

- Dose-Response Curves : Test concentrations from µM to mM to determine IC₅₀ values.

- Cytotoxicity Assays : Use mammalian cell lines (e.g., HEK293) to differentiate target-specific effects from general toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.